molecular formula C7H6Cl2F3N3 B13718792 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine

4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine

Cat. No.: B13718792
M. Wt: 260.04 g/mol
InChI Key: PEIBZVHSEKXXDF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine. The reaction conditions often include the use of dimethylamine and trifluoromethylating agents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth .

Comparison with Similar Compounds

Comparison: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6Cl2F3N3

Molecular Weight

260.04 g/mol

IUPAC Name

4,6-dichloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-5-amine

InChI

InChI=1S/C7H6Cl2F3N3/c1-15(2)3-4(8)13-6(7(10,11)12)14-5(3)9/h1-2H3

InChI Key

PEIBZVHSEKXXDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(N=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

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